molecular formula C19H19NO4 B1630835 Chelianthifoline

Chelianthifoline

Cat. No. B1630835
M. Wt: 325.4 g/mol
InChI Key: FVXCQULKSPVRPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chelianthifoline is a natural product found in Fumaria capreolata, Corydalis cheilanthifolia, and other organisms with data available.

Scientific Research Applications

Biomonitoring of Environmental Contaminants

Chelianthifoline, as a cholinesterase (ChE) inhibitor, plays a significant role in environmental monitoring. Studies have investigated its potential in detecting organophosphate contamination in aquatic ecosystems. For example, the activity of cholinesterase in the muscle of fish like the three-spined stickleback was inversely related to fish weight and was used as a biomarker of organophosphate (OP) contamination in streams (Sturm, Wogram, Hansen, & Liess, 1999).

Clinical and Diagnostic Applications

Chelianthifoline has also been utilized in clinical research and diagnostic applications. Its role in chemiluminescence assays has been noted, particularly in routine clinical testing and various research applications. These include protein and nucleic acid blotting, microarray-based assays, and detection reactions in high-performance liquid chromatography (HPLC) (Kricka, 2003).

Pharmaceutical and Therapeutic Research

In pharmaceutical research, chelianthifoline derivatives are explored for their potential therapeutic applications. This includes research into chelating agents for conditions like thalassemia, where the iron-chelating properties of compounds like desferrioxamine (DFO) are of interest (Hershko, Konijn, & Link, 1998).

Agricultural and Environmental Safety

Chelianthifoline has applications in agricultural research, especially in the development of bioassay data for crop protection. It helps in the identification of chemical scaffolds active against specific targets, deconvolution of potential targets of phenotypic assays, and understanding safety liabilities in crop protection (Gaulton et al., 2015).

properties

IUPAC Name

17-methoxy-5,7-dioxa-1-azapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaen-16-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-22-18-7-12-4-5-20-9-14-11(2-3-17-19(14)24-10-23-17)6-15(20)13(12)8-16(18)21/h2-3,7-8,15,21H,4-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVXCQULKSPVRPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C3CC4=C(CN3CCC2=C1)C5=C(C=C4)OCO5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chelianthifoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chelianthifoline
Reactant of Route 2
Reactant of Route 2
Chelianthifoline
Reactant of Route 3
Chelianthifoline
Reactant of Route 4
Chelianthifoline
Reactant of Route 5
Reactant of Route 5
Chelianthifoline
Reactant of Route 6
Chelianthifoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.